FEN1-IN-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FEN1-IN-4 ist ein niedermolekularer Inhibitor, der speziell auf die menschliche Flap-Endonuklease-1 (FEN1) abzielt. FEN1 ist ein entscheidendes Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist, insbesondere an der Reifung von Okazaki-Fragmenten und der Long-Patch-Basenexzisionsreparatur. Die Hemmung von FEN1 durch this compound hat in der Krebstherapie Potenzial gezeigt, insbesondere bei der Steigerung der Empfindlichkeit von Krebszellen gegenüber Strahlung und Chemotherapeutika .

Wirkmechanismus

Target of Action

The primary target of FEN1-IN-4 is Flap Endonuclease 1 (FEN1), a core protein in the base excision repair (BER) pathway . FEN1 also participates in Okazaki fragment maturation during DNA replication .

Mode of Action

This compound interacts with FEN1, inhibiting its function . FEN1 can recognize certain DNA structures, bind to the base of the flap, and cut it precisely, removing the RNA primer and some parts of the starting DNA to form the nick . The inhibition of FEN1 by this compound disrupts this process .

Biochemical Pathways

FEN1 is implicated in several DNA metabolic pathways, including Okazaki fragment maturation, stalled replication fork rescue, telomere maintenance, long-patch base excision repair (BER), and apoptotic DNA fragmentation . The inhibition of FEN1 by this compound can affect these pathways .

Pharmacokinetics

The compound has been studied for its cytotoxic, cytostatic, and radiosensitizing effects .

Result of Action

This compound has been shown to increase cell death by apoptosis and necrosis, increase the G2M share, induce senescence, cause double-strand breaks, and reduce the survival fraction .

Action Environment

It’s worth noting that the compound has been studied in combination with ionizing radiation .

Biochemische Analyse

Biochemical Properties

FEN1-IN-4 interacts with the hFEN1 enzyme, inhibiting its function . The IC50 value for hFEN1-336Δ is 30 nM, indicating a strong interaction between this compound and the enzyme . This interaction is crucial for the compound’s role in biochemical reactions, particularly those related to DNA metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit ATP-induced mitochondrial DNA (mtDNA) fragmentation and levels of cytosolic mtDNA in LPS-primed primary mouse bone marrow-derived macrophages . Furthermore, the inhibition of FEN1 by this compound leads to its increased association with chromatin in S-phase cells and recruitment of PARP1 enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the two magnesium ions in the FEN1 active site . This binding interaction results in the inhibition of the enzyme, leading to changes in DNA metabolism and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent inhibitory effect on hFEN1, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent inhibitory effect on hFEN1, it is likely that the compound may exhibit dose-dependent effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication and repair, interacting with the hFEN1 enzyme

Transport and Distribution

Given its role in DNA metabolism, it is likely that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with hFEN1, an enzyme involved in DNA metabolism

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FEN1-IN-4, auch bekannt als Verbindung 2, wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen umfassen. Der detaillierte Syntheseweg umfasst die Verwendung verschiedener organischer Lösungsmittel und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Die Verbindung wird typischerweise unter kontrollierten Bedingungen in einem Labor hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Der Produktionsprozess beinhaltet wahrscheinlich die Skalierung der Labor-Synthesemethoden auf industrielles Niveau, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: this compound kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen der Verbindung führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren und andere spezifische Chemikalien, die die gewünschten Transformationen ermöglichen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und Drücken durchgeführt, um optimale Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der jeweiligen Art der Reaktion und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Die Verbindung hat in der Krebstherapie Potenzial gezeigt, insbesondere bei der Steigerung der Empfindlichkeit von Krebszellen gegenüber Strahlung und Chemotherapeutika.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der menschlichen Flap-Endonuklease-1 (FEN1) spezifisch hemmt. FEN1 ist an verschiedenen DNA-Stoffwechselwegen beteiligt, darunter die Reifung von Okazaki-Fragmenten, die Long-Patch-Basenexzisionsreparatur und die Auflösung blockierter Replikationsgabeln. Durch die Hemmung von FEN1 stört this compound diese Prozesse, was zu erhöhtem DNA-Schaden und Zelltod in Krebszellen führt. Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen und Wegen, darunter der Basenexzisionsreparaturweg und die DNA-Replikationsmaschinerie .

Analyse Chemischer Reaktionen

Types of Reactions

FEN1-IN-4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can also undergo reduction reactions, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and other specific chemicals that facilitate the desired transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

FEN1-IN-4 ist einzigartig in seiner spezifischen Hemmung von FEN1, was es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen umfassen:

Verbindung #2: Ein weiterer FEN1-Inhibitor mit ähnlichen Eigenschaften und Anwendungen.

Verbindung #8: Bekannt für seine signifikanten Auswirkungen auf Tumormodelle, insbesondere bei der Verlangsamung des Tumorwachstums bei Mäusen.

Verbindung #16: Ein weiterer FEN1-Inhibitor mit potenziellen therapeutischen Anwendungen.

Verbindung #20: Ähnlich wie this compound hat diese Verbindung in der Krebstherapie vielversprechend gezeigt.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihrer spezifischen chemischen Struktur und Wirksamkeit in verschiedenen Anwendungen unterscheiden.

Eigenschaften

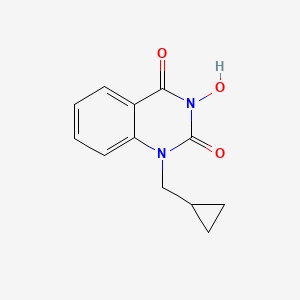

IUPAC Name |

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)

![(2Z)-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785941.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)

![2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2785951.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)